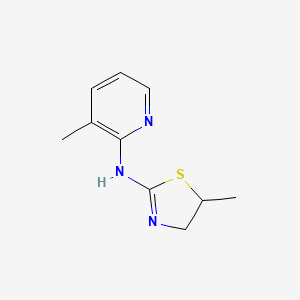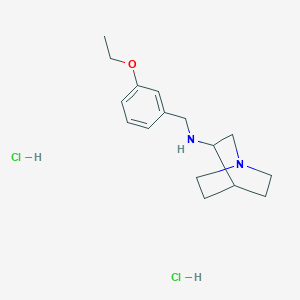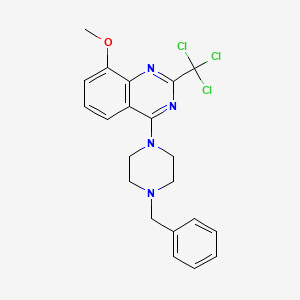
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine
Übersicht
Beschreibung
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, also known as MTDIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The compound 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine is involved in the synthesis of various heterocyclic compounds. Research by Sokolov et al. (2010) and Abdelhamid et al. (2010) demonstrates its use in forming acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic derivatives. These studies highlight the versatility of this compound in synthesizing diverse chemical structures, which could have applications in pharmaceuticals and material science (Sokolov & Aksinenko, 2010), (Abdelhamid et al., 2010).
Anticancer Potential
A study by Ivasechko et al. (2022) explores pyridine-thiazole hybrid molecules, including derivatives of 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, for their anticancer properties. The research shows high antiproliferative activity and potential as anticancer agents, suggesting a promising avenue in cancer treatment research (Ivasechko et al., 2022).
Molecular Docking and Antimicrobial Activity
Further, Abdelhamid et al. (2012) synthesized derivatives containing the thiazole moiety for antimicrobial activity. Katariya et al. (2021) conducted a molecular docking study of similar compounds, indicating their potential in overcoming microbe resistance to pharmaceutical drugs. These studies suggest the compound's significance in developing new antimicrobial agents (Abdelhamid et al., 2012), (Katariya et al., 2021).
Ligand Synthesis for Metal Complexes
Menzel et al. (2010) investigated novel ligands synthesized from this compoundfor use in metal complexes. Their study reports the creation of novel heteroleptic cationic complexes, indicating the compound's utility in forming bidentate ligands suitable for various applications in chemistry and materials science (Menzel et al., 2010).
Neuropharmacology
In the field of neuropharmacology, Cosford et al. (2003) studied the compound as a potent and highly selective antagonist for metabotropic glutamate subtype 5 receptors (mGlu5). The research showed its potential for therapeutic applications in anxiety disorders, demonstrating its significance in neuroscience and pharmacology (Cosford et al., 2003).
Fluorescence and Sensing Applications
Grummt et al. (2007) researched pyridylthiazoles, which include derivatives of 3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-2-pyridinamine, for their high luminescence. Their findings suggest potential uses in metal sensing and as laser dyes, expanding the compound's utility into the field of optical materials and sensors (Grummt et al., 2007).
Eigenschaften
IUPAC Name |
5-methyl-N-(3-methylpyridin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-4-3-5-11-9(7)13-10-12-6-8(2)14-10/h3-5,8H,6H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZQWONLQDAXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)NC2=C(C=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[allyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4174338.png)
![2-fluoro-4-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4174343.png)
![N-(1-benzoylpropyl)-2-chloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4174349.png)
![methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4174352.png)

![3-fluorobenzyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4174365.png)
![2-{[2-(trifluoromethyl)benzyl]amino}ethanol hydrochloride](/img/structure/B4174383.png)
![N-[1-benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-cyclohexylpropanamide](/img/structure/B4174386.png)
![ethyl 4-({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4174392.png)

![2-[2-({2-[(cyclohexylamino)carbonyl]-4-nitrophenyl}amino)ethyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4174400.png)
![N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-buten-1-yl]-2,4-dichlorobenzamide](/img/structure/B4174413.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4174419.png)